molecular formula C20H31N3O2 B243917 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide

Cat. No.: B243917
M. Wt: 345.5 g/mol
InChI Key: NATOLKVRKICSIZ-UHFFFAOYSA-N
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Description

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide is a complex organic compound with the molecular formula C20H31N3O2 It is characterized by the presence of a piperazine ring, a phenyl group, and two butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Introduction of the Butanamide Moieties: The butanamide groups are attached through an amidation reaction, where butanoic acid derivatives react with the amine groups on the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-butylbutanamide: Similar structure but lacks the piperazine and phenyl groups.

    3-methyl-N-{4-[4-(3-methylbutanoyl)amino]phenyl}sulfonylbutanamide: Contains a sulfonyl group instead of the piperazine ring.

    3-methyl-N-(4-morpholinylmethyl)butanamide: Contains a morpholine ring instead of the piperazine ring.

Uniqueness

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide is unique due to the presence of both the piperazine ring and the phenyl group, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C20H31N3O2/c1-15(2)13-19(24)21-17-5-7-18(8-6-17)22-9-11-23(12-10-22)20(25)14-16(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,21,24)

InChI Key

NATOLKVRKICSIZ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C

Origin of Product

United States

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